molecular formula C10H17NO5 B2513926 3-[Boc-(methyl)amino]-3-oxetanecarboxylic acid CAS No. 1500588-04-4

3-[Boc-(methyl)amino]-3-oxetanecarboxylic acid

Cat. No.: B2513926
CAS No.: 1500588-04-4
M. Wt: 231.248
InChI Key: BVQAQAFPOXDGMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[Boc-(methyl)amino]-3-oxetanecarboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to an oxetane ring. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Boc-(methyl)amino]-3-oxetanecarboxylic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or DMAP (4-dimethylaminopyridine). The reaction is usually carried out in an anhydrous solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for Boc-protected compounds often involve similar reaction conditions but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[Boc-(methyl)amino]-3-oxetanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

    Reduction: Reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4

    Reduction: NaBH4, LiAlH4

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

3-[Boc-(methyl)amino]-3-oxetanecarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Industry: Utilized in the production of polymers and biomaterials.

Comparison with Similar Compounds

Similar Compounds

  • N-Boc-3-(methylamino)propionic acid
  • N-Boc-3-(methylamino)butyric acid
  • N-Boc-3-(methylamino)pentanoic acid

Uniqueness

3-[Boc-(methyl)amino]-3-oxetanecarboxylic acid is unique due to the presence of the oxetane ring, which imparts distinct chemical properties compared to other Boc-protected amino acids. The oxetane ring can influence the compound’s reactivity and stability, making it valuable for specific applications in drug delivery and polymer synthesis .

Properties

IUPAC Name

3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]oxetane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO5/c1-9(2,3)16-8(14)11(4)10(7(12)13)5-15-6-10/h5-6H2,1-4H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVQAQAFPOXDGMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1(COC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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